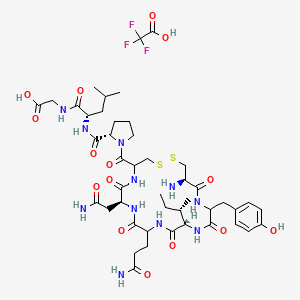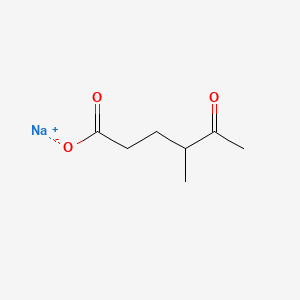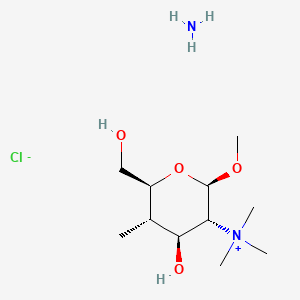![molecular formula C58H102F3N15O14S2 B10855269 methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)
methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endotoxin inhibitor (TFA) is a synthetic peptide known for its high affinity binding to lipid A, a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. This binding effectively detoxifies LPS, preventing the release of cytokines and mitigating the febrile response associated with endotoxin exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of endotoxin inhibitor (TFA) involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group of the amino acids during the synthesis. The peptide is assembled on a resin, and after the completion of the sequence, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of endotoxin inhibitor (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Endotoxin inhibitor (TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in the SPPS process.
Coupling reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Cleavage reagents: Such as trifluoroacetic acid (TFA) to remove the peptide from the resin.
Major Products: The primary product of these reactions is the endotoxin inhibitor (TFA) peptide itself, which is then purified to remove any side products or impurities.
Wissenschaftliche Forschungsanwendungen
Endotoxin inhibitor (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the interactions between peptides and lipopolysaccharides.
Biology: Employed in experiments to understand the role of endotoxins in bacterial infections and the immune response.
Medicine: Investigated for its potential therapeutic applications in treating sepsis and other conditions caused by endotoxin exposure.
Industry: Utilized in the development of endotoxin-free pharmaceutical products and medical devices
Wirkmechanismus
Endotoxin inhibitor (TFA) exerts its effects by binding with high affinity to lipid A, a component of lipopolysaccharides. This binding neutralizes the toxic effects of lipopolysaccharides, preventing the activation of Toll-like receptor 4 (TLR4) and subsequent cytokine release. By inhibiting this pathway, endotoxin inhibitor (TFA) reduces inflammation and the febrile response associated with endotoxin exposure .
Similar Compounds:
Polymyxin B: Another compound that binds to lipid A and neutralizes endotoxins.
Tissue Factor Pathway Inhibitor (TFPI): A natural anticoagulant that also modulates the inflammatory response to endotoxins.
Antithrombin: Another natural anticoagulant with similar effects on endotoxin-induced inflammation
Uniqueness: Endotoxin inhibitor (TFA) is unique in its synthetic peptide structure, which allows for high specificity and affinity binding to lipid A. This specificity makes it a potent inhibitor of endotoxin activity with minimal toxicity and side effects compared to other compounds .
Eigenschaften
Molekularformel |
C58H102F3N15O14S2 |
|---|---|
Molekulargewicht |
1354.7 g/mol |
IUPAC-Name |
methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C55H97N15O12S2.C2HF3O2.CH4/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56;3-2(4,5)1(6)7;/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82);(H,6,7);1H4/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+;;/m1../s1 |
InChI-Schlüssel |
PWXUFXXXNZXSEW-HAMOCMHFSA-N |
Isomerische SMILES |
C.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C.CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)

![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)

